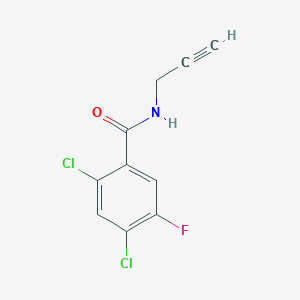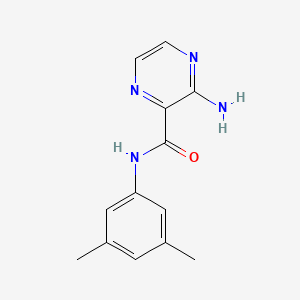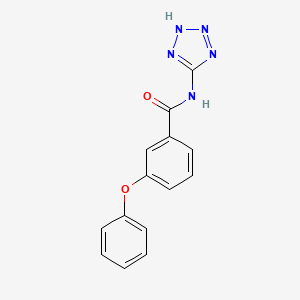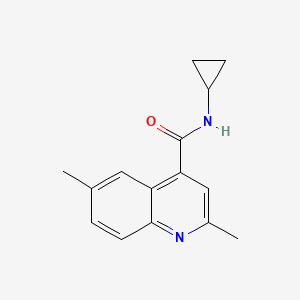
2,4-dichloro-5-fluoro-N-prop-2-ynylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-dichloro-5-fluoro-N-prop-2-ynylbenzamide, also known as DCYB, is a synthetic compound that has been widely used in scientific research. It belongs to the class of N-aryl urea derivatives and has been found to exhibit a range of biochemical and physiological effects. The compound has been synthesized using various methods and has been extensively studied for its mechanism of action and potential applications in the field of medicine.
Mechanism of Action
The mechanism of action of 2,4-dichloro-5-fluoro-N-prop-2-ynylbenzamide involves the inhibition of the activity of the enzyme, fatty acid amide hydrolase (FAAH). FAAH is responsible for the breakdown of endocannabinoids, which are lipid signaling molecules that play a role in a range of physiological processes, including pain sensation, inflammation, and appetite. By inhibiting FAAH, 2,4-dichloro-5-fluoro-N-prop-2-ynylbenzamide increases the levels of endocannabinoids, leading to a reduction in pain and inflammation.
Biochemical and Physiological Effects:
2,4-dichloro-5-fluoro-N-prop-2-ynylbenzamide has been found to exhibit a range of biochemical and physiological effects. In addition to its anti-inflammatory and anti-tumor properties, the compound has been shown to have analgesic effects, reduce anxiety and depression-like behaviors, and improve cognitive function. 2,4-dichloro-5-fluoro-N-prop-2-ynylbenzamide has also been found to have a neuroprotective effect, protecting neurons from damage caused by oxidative stress.
Advantages and Limitations for Lab Experiments
2,4-dichloro-5-fluoro-N-prop-2-ynylbenzamide has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities and is readily available for use. The compound has been extensively studied, and its mechanism of action is well understood. However, there are also limitations to the use of 2,4-dichloro-5-fluoro-N-prop-2-ynylbenzamide in lab experiments. The compound has been found to have low solubility in water, which can make it difficult to work with. Additionally, the compound has been found to have low bioavailability, which can limit its effectiveness in vivo.
Future Directions
There are several future directions for research on 2,4-dichloro-5-fluoro-N-prop-2-ynylbenzamide. One potential direction is the development of more effective methods for synthesizing the compound. Another direction is the investigation of the compound's potential as a therapeutic agent for the treatment of neurodegenerative diseases. Further research is also needed to determine the optimal dosage and administration of the compound for maximum effectiveness. Finally, more studies are needed to investigate the potential side effects of 2,4-dichloro-5-fluoro-N-prop-2-ynylbenzamide and to ensure its safety for use in humans.
Conclusion:
In conclusion, 2,4-dichloro-5-fluoro-N-prop-2-ynylbenzamide is a synthetic compound that has been extensively studied for its potential applications in the field of medicine. The compound has been found to exhibit anti-inflammatory, anti-tumor, and neuroprotective properties, and has potential as a therapeutic agent for the treatment of a range of diseases. While there are limitations to the use of 2,4-dichloro-5-fluoro-N-prop-2-ynylbenzamide in lab experiments, further research is needed to investigate its potential as a therapeutic agent and to ensure its safety for use in humans.
Synthesis Methods
The synthesis of 2,4-dichloro-5-fluoro-N-prop-2-ynylbenzamide has been achieved using different methods, including the reaction of 2,4-dichloro-5-fluoroaniline with propargyl alcohol, followed by the reaction with isocyanate. Another method involves the reaction of 2,4-dichloro-5-fluoroaniline with propargyl isocyanate. The yield of 2,4-dichloro-5-fluoro-N-prop-2-ynylbenzamide using these methods ranges from 60-80%.
Scientific Research Applications
2,4-dichloro-5-fluoro-N-prop-2-ynylbenzamide has been used in scientific research to investigate its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-cancer properties. The compound has been tested in vitro and in vivo for its ability to inhibit the proliferation of cancer cells, induce apoptosis, and reduce tumor growth. 2,4-dichloro-5-fluoro-N-prop-2-ynylbenzamide has also been found to have potential as a therapeutic agent for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
2,4-dichloro-5-fluoro-N-prop-2-ynylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2FNO/c1-2-3-14-10(15)6-4-9(13)8(12)5-7(6)11/h1,4-5H,3H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKBWEEJVJQPLFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)C1=CC(=C(C=C1Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dichloro-5-fluoro-N-prop-2-ynylbenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-N-quinolin-8-ylacetamide](/img/structure/B7465941.png)
![[2-[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]-2-oxoethyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7465947.png)

![N-[2-(tert-butylamino)-2-oxoethyl]-2-(2,4-dichlorophenoxy)-N-methylpropanamide](/img/structure/B7465964.png)
![5-{[4-(2-methylphenyl)piperazin-1-yl]carbonyl}pyridin-2(1H)-one](/img/structure/B7465976.png)
![Ethyl 1-[2-(4-methoxyphenoxy)acetyl]piperidine-4-carboxylate](/img/structure/B7465991.png)
![N-[3-(benzylmethylamino)propyl]-3-chlorobenzamide](/img/structure/B7466000.png)
![1-(4-methoxyphenyl)-N-[3-(methylthio)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B7466001.png)
![N-[[2-(piperidin-1-ylmethyl)phenyl]methyl]cyclopropanecarboxamide](/img/structure/B7466014.png)
![N-[(3,4-dimethoxyphenyl)methyl]-N-methyl-2-oxo-1H-pyridine-3-carboxamide](/img/structure/B7466016.png)

![4-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-methyl-N-[2-(4-methylphenoxy)ethyl]benzamide](/img/structure/B7466036.png)